The compound 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as a quinazoline derivative, which is a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
This compound has been synthesized and characterized in various studies, particularly focusing on its role as an inhibitor of specific protein kinases, such as Rho-associated protein kinase (ROCK). The synthesis methods and biological evaluations are documented in several scientific articles and patents, highlighting its importance in drug development.
The compound belongs to the category of quinazoline derivatives and can be further classified under amide compounds due to the presence of the acetamide functional group. Its structure incorporates multiple pharmacophoric elements, making it a candidate for further pharmaceutical exploration.
The synthesis of 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide typically involves several key steps:
The synthesis may involve techniques such as refluxing in organic solvents, use of catalysts (e.g., palladium or nickel), and purification methods like column chromatography or recrystallization to isolate the desired product with high purity.
The molecular formula for this compound is , with a molecular weight of approximately 398.47 g/mol.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions often require careful control of temperature, pH, and concentration to optimize yields and minimize side products.
The mechanism of action for 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide primarily involves inhibition of Rho-associated protein kinases (ROCK). This inhibition leads to:
Studies indicate that compounds similar to this one exhibit IC50 values in the nanomolar range against ROCK isoforms, suggesting potent biological activity.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic regions contributed by the phenoxy and quinazoline moieties.
Key chemical properties include:
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed for characterization.
The primary applications of 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide include:
This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for new therapeutic agents in various medical fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2